11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene
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Overview
Description
11,17-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene is a complex polycyclic compound characterized by its unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamines with o-cyanobenzaldehydes . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of microwave irradiation in the presence of specific reagents can significantly enhance the reaction rate and yield . Additionally, the use of advanced catalytic systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This interaction can disrupt the normal function of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-9-thiol
- 1-(11-thia-13,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,12,14,16-heptaen-16-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
11,17-diazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene is unique due to its specific structural arrangement and the presence of nitrogen atoms within the tetracyclic framework
Properties
Molecular Formula |
C15H10N2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-6-12-11(5-1)8-9-13-15(12)16-14-7-3-4-10-17(13)14/h1-10H |
InChI Key |
BJDLHZXTOXTTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4N3C=CC=C4 |
Origin of Product |
United States |
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